1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the cyclobutane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent derived from the cyclobutane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 1-(Methylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(Propylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(Ethylsulfanyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Uniqueness: 1-(Ethylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the ethylsulfanyl group and the carboxylic acid group on the cyclobutane ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C9H16O2S |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-ethylsulfanyl-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-4-12-9(7(10)11)5-8(2,3)6-9/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
VFYAHCACCMANLM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC(C1)(C)C)C(=O)O |
Origin of Product |
United States |
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